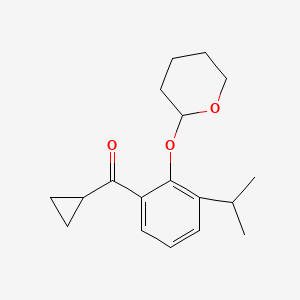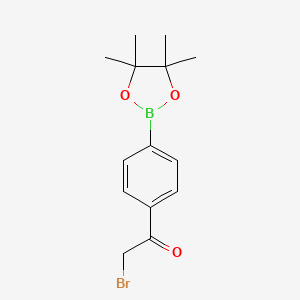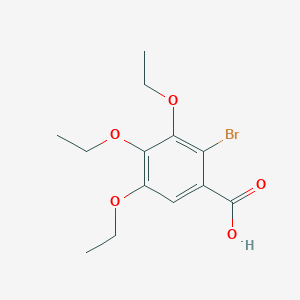![molecular formula C22H18N4O6S B13367767 4-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2,6-dimethoxyphenyl ethyl carbonate](/img/structure/B13367767.png)
4-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2,6-dimethoxyphenyl ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2,6-dimethoxyphenyl ethyl carbonate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzofuran moiety fused with a triazolo-thiadiazole ring system, which is further connected to a dimethoxyphenyl ethyl carbonate group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2,6-dimethoxyphenyl ethyl carbonate typically involves multiple steps. One common pathway includes the reaction of 1,2,4-triazole-3-thiol derivatives with benzofuran-2-carbaldehyde under reflux conditions in the presence of a suitable catalyst . The resulting intermediate is then subjected to further reactions to introduce the dimethoxyphenyl ethyl carbonate group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2,6-dimethoxyphenyl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran or triazolo-thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2,6-dimethoxyphenyl ethyl carbonate has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Pharmacology: It is studied for its enzyme inhibitory activities, including carbonic anhydrase inhibitors and cholinesterase inhibitors.
Materials Science: The unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2,6-dimethoxyphenyl ethyl carbonate involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzofuran Derivatives: Compounds with a benzofuran moiety also show similar pharmacological properties.
Eigenschaften
Molekularformel |
C22H18N4O6S |
|---|---|
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
[4-[3-(1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2,6-dimethoxyphenyl] ethyl carbonate |
InChI |
InChI=1S/C22H18N4O6S/c1-4-30-22(27)32-18-15(28-2)10-13(11-16(18)29-3)20-25-26-19(23-24-21(26)33-20)17-9-12-7-5-6-8-14(12)31-17/h5-11H,4H2,1-3H3 |
InChI-Schlüssel |
TYZHYUHOTVNZMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC1=C(C=C(C=C1OC)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole](/img/structure/B13367695.png)
![Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B13367697.png)
![ethyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13367698.png)
![N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(1H-tetraazol-1-yl)butanamide](/img/structure/B13367709.png)
amino]-2-isopropylpentanenitrile](/img/structure/B13367714.png)
![6'-Amino-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13367716.png)
![6-(2-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367723.png)
![N-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13367728.png)


![6-(3,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367750.png)
![Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate](/img/structure/B13367755.png)
![3-[(Ethylsulfanyl)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367761.png)
